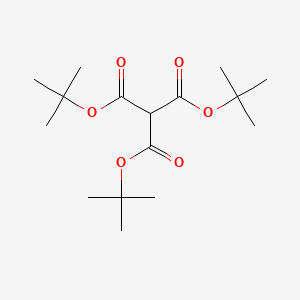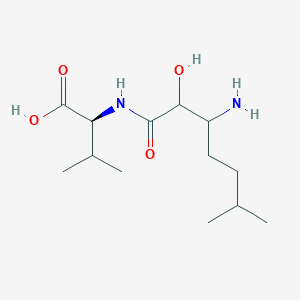
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is a complex organic compound with a unique structure that includes both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Amino Acid Derivatization: The initial step involves the derivatization of L-valine to introduce the necessary functional groups.
Hydroxy Group Introduction:
Amino Group Addition: The final step involves the addition of the amino group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced reaction conditions to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an amine.
Scientific Research Applications
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methylbutanoic acid
- (2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid
Uniqueness
N-(3-Amino-2-hydroxy-6-methylheptanoyl)-L-valine is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
185319-73-7 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
(2S)-2-[(3-amino-2-hydroxy-6-methylheptanoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H26N2O4/c1-7(2)5-6-9(14)11(16)12(17)15-10(8(3)4)13(18)19/h7-11,16H,5-6,14H2,1-4H3,(H,15,17)(H,18,19)/t9?,10-,11?/m0/s1 |
InChI Key |
GHGQYMRTJLEOON-YVNMAJEFSA-N |
Isomeric SMILES |
CC(C)CCC(C(C(=O)N[C@@H](C(C)C)C(=O)O)O)N |
Canonical SMILES |
CC(C)CCC(C(C(=O)NC(C(C)C)C(=O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



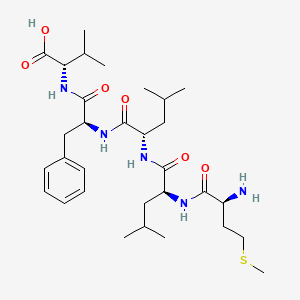
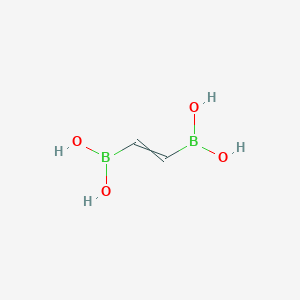
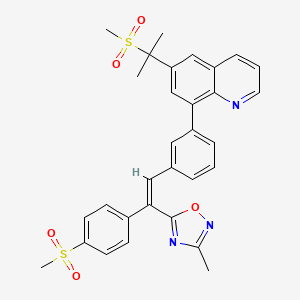

![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
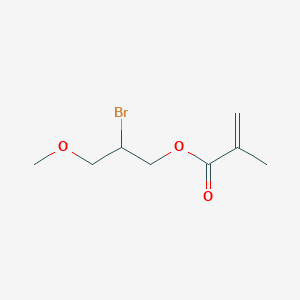
![3-(4-Methylbenzene-1-sulfonyl)-6-phenyl-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12567520.png)

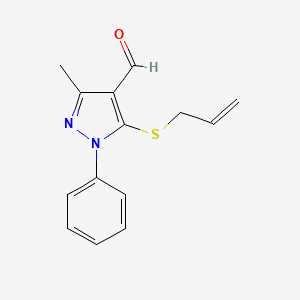
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
